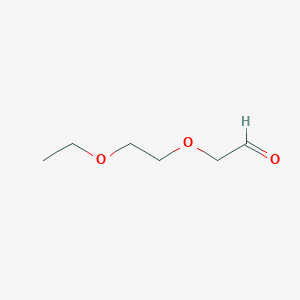![molecular formula C18H25F3N2O2 B2973858 tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 1779125-76-6](/img/structure/B2973858.png)
tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25F3N2O2 and its molecular weight is 358.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Asymmetric Synthesis of N-Heterocycles
Chiral sulfinamides, prominently tert-butanesulfinamide, are utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, facilitating the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structural motif of many natural products and therapeutically applicable compounds, highlighting the importance of asymmetric synthesis methodologies in enhancing molecular diversity and therapeutic potential (Philip et al., 2020).
Synthesis of Vandetanib
The compound has been implicated in the synthesis of Vandetanib, a therapeutic agent, by undergoing various synthetic transformations including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes. This synthesis route offers insights into the industrial-scale production of Vandetanib, showcasing the compound's utility in manufacturing processes with higher yields and commercial value (Mi, 2015).
Environmental Pollution and Ecotoxicity
The degradation products of tert-butyl compounds, such as 4-tert-Octylphenol, indicate the environmental persistence and potential toxicity of tert-butyl derivatives. These compounds, identified across various environmental matrices, exhibit endocrine-disrupting effects and highlight the need for advanced removal techniques to mitigate their impact on environmental and human health (Olaniyan et al., 2020).
Biodegradation of Methyl Tert-Butyl Ether
The microbial degradation of methyl tert-butyl ether (MTBE) and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions reveals the compound's influence on environmental biodegradation processes. Although microbial degradation pathways for MTBE and TBA have been identified under oxic conditions, challenges remain under anoxic conditions, emphasizing the need for further research to understand and enhance the biodegradation of these compounds (Schmidt et al., 2004).
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, including tert-butyl derivatives, have been studied for their potential as ligands for D2-like receptors, indicating the compound's relevance in the development of antipsychotic agents. The exploration of arylalkyl substituents, including tert-butyl groups, highlights the potential for these compounds to improve the potency and selectivity of binding affinity at D2-like receptors, suggesting a promising avenue for therapeutic development (Sikazwe et al., 2009).
特性
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(12-22,9-11-23)13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-12,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEVIRCFUVYYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

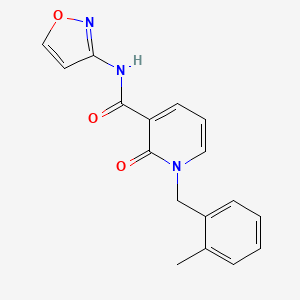
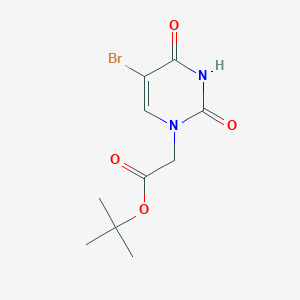
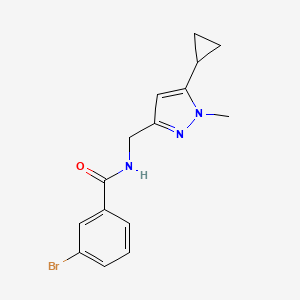
![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)
![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2973786.png)
![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)
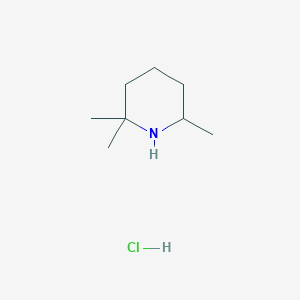
![3-(Tert-butyl)-1-(4-nitrophenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B2973791.png)

![N-[[3-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2973793.png)


